Cy3-PEG3-TCO
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Overview
Description
Cy3-PEG3-TCO is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains three polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) moiety. This compound is known for its ability to engage in inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules . The combination of Cy3, PEG, and TCO makes this compound highly versatile for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG3-TCO involves the conjugation of Cyanine 3 dye with a PEG linker and a TCO group. The general synthetic route includes the following steps:
Synthesis of Cyanine 3 Dye: The Cyanine 3 dye is synthesized through a series of condensation reactions involving indole derivatives and quaternary ammonium salts.
PEGylation: The PEG linker is attached to the Cyanine 3 dye through an esterification or amidation reaction.
TCO Conjugation: The TCO moiety is introduced to the PEGylated Cyanine 3 dye through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
Cy3-PEG3-TCO primarily undergoes inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it suitable for various applications .
Common Reagents and Conditions
Reagents: Tetrazine-functionalized molecules
Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures
Major Products
The major product of the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable cycloaddition adduct. This product retains the fluorescent properties of the Cy3 dye, making it useful for imaging and labeling applications .
Scientific Research Applications
Cy3-PEG3-TCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence imaging to label and track biomolecules in live cells.
Medicine: Utilized in molecular imaging and drug delivery systems for diagnostic and therapeutic purposes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial processes.
Mechanism of Action
The mechanism of action of Cy3-PEG3-TCO involves its TCO moiety engaging in an iEDDA reaction with tetrazine-functionalized molecules. This reaction forms a stable cycloaddition adduct, which retains the fluorescent properties of the Cy3 dye. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for biological applications .
Comparison with Similar Compounds
Similar Compounds
Cy5-PEG3-TCO: A similar compound with a Cyanine 5 dye instead of Cyanine 3.
Cy3-PEG4-TCO: Contains an additional PEG unit, which may enhance solubility and biocompatibility.
Uniqueness
Cy3-PEG3-TCO is unique due to its combination of Cyanine 3 dye, three PEG units, and a TCO moiety. This combination provides a balance of fluorescence, solubility, and reactivity, making it highly versatile for various applications .
Properties
Molecular Formula |
C47H67ClN4O6 |
---|---|
Molecular Weight |
819.5 g/mol |
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H66N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h10,13-16,18-19,21-26,37H,6-9,11-12,17,20,27-36H2,1-5H3,(H-,48,49,52,53);1H/b19-10+; |
InChI Key |
CIMILHYBLGAWQQ-ZIOFAICLSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
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